N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring
Properties
Molecular Formula |
C17H23N5 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-3-14-12-17(20-13-19-14)22-10-7-15(8-11-22)21(2)16-6-4-5-9-18-16/h4-6,9,12-13,15H,3,7-8,10-11H2,1-2H3 |
InChI Key |
BSTOFBZYAPQKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the Pyrimidine Ring: This step often involves the use of ethyl-substituted pyrimidine derivatives, which are reacted with the piperidine intermediate under controlled conditions.
Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine moiety to the existing structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Enzymes: It may inhibit or activate enzymes, thereby affecting metabolic processes.
Pathways: The compound can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and evodiamine, which have various biological activities.
Pyrimidine Derivatives: Compounds like aminopyrimidine, which are known for their roles in medicinal chemistry.
Pyridine Derivatives: Compounds such as nicotinamide, which have significant pharmacological properties.
Uniqueness
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
